2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid
Overview
Description
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid is a chemical compound with the molecular formula C16H21N3O6 and a molecular weight of 351.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with tert-butoxycarbonyl piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands, which are crucial for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding or electrostatic interactions with the target protein . The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid can be compared with other similar compounds, such as:
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid: This compound lacks the nitro group, which may result in different reactivity and biological activity.
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-butenoic acid: This compound has a butenoic acid moiety instead of a benzoic acid moiety, which can influence its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as the presence of both a nitro group and a tert-butoxycarbonyl-protected piperazine ring, which contribute to its versatility and utility in various research fields.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-9-7-17(8-10-18)13-11(14(20)21)5-4-6-12(13)19(23)24/h4-6H,7-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHWLMWTRSFATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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